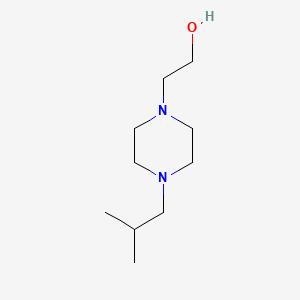

2-(4-Isobutylpiperazin-1-yl)ethanol

Description

2-(4-Isobutylpiperazin-1-yl)ethanol is a piperazine derivative characterized by an isobutyl group at the 4-position of the piperazine ring and a hydroxethyl (-CH₂CH₂OH) substituent. Piperazine derivatives are widely studied for their versatility in drug design, with substituents modulating physicochemical properties (e.g., solubility, lipophilicity) and biological activity .

Properties

IUPAC Name |

2-[4-(2-methylpropyl)piperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O/c1-10(2)9-12-5-3-11(4-6-12)7-8-13/h10,13H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLNYZCCAKAPCFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCN(CC1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406288 | |

| Record name | 2-[4-(2-Methylpropyl)piperazin-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34581-19-6 | |

| Record name | 2-[4-(2-Methylpropyl)piperazin-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isobutylpiperazin-1-yl)ethanol typically involves the reaction of 4-isobutylpiperazine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as potassium hydroxide. The reaction mixture is heated to a temperature of around 80-100°C and stirred for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-(4-Isobutylpiperazin-1-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2-(4-Isobutylpiperazin-1-yl)ethanol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and receptor binding.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of 2-(4-Isobutylpiperazin-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The hydroxyl group and the piperazine ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural analogs of 2-(4-Isobutylpiperazin-1-yl)ethanol, emphasizing substituent variations and their implications:

Key Observations :

- Ethanol vs. Ketone: The hydroxethyl group in ethanol derivatives may improve solubility compared to ketone-containing analogs (e.g., 2-(4-Benzylpiperazin-1-yl)ethanone), which could favor in vivo stability .

- Aryl vs. Alkyl Substituents : Aryl groups (e.g., benzyl, benzhydryl) are associated with receptor-binding activity (e.g., acetylcholinesterase, 5-HT₁A), while alkyl groups like isobutyl may prioritize pharmacokinetic optimization .

Physicochemical Data :

- IR/NMR : Analogs like 2-(2-(4-(2-Nitrobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione show characteristic peaks: IR ν ~3429 cm⁻¹ (O-H stretch), 1H NMR δ 2.25–2.35 ppm (piperazine protons) . The isobutyl group would introduce distinct methyl resonances (δ ~0.9–1.1 ppm) .

- Solubility: Ethanol derivatives generally exhibit higher aqueous solubility than ketone or sulfonyl analogs due to hydrogen bonding .

Pharmacological Activity

- Acetylcholinesterase Inhibition: 2-(4-Benzylpiperazin-1-yl)ethanone demonstrated IC₅₀ = 12 µM, attributed to π-π interactions between the benzyl group and enzyme active sites . The isobutyl analog may show reduced potency due to lack of aromaticity.

- 5-HT₁A Receptor Affinity: Arylpiperazine-ethanol derivatives (e.g., benzhydryl-substituted) exhibit nanomolar affinity, suggesting the ethanol group supports hydrogen bonding with receptors .

- Enzyme Targeting : Sulfonyl-containing analogs (e.g., ) are protease inhibitors, while pyrimidine-substituted derivatives () are used in antiviral/anticancer research .

Biological Activity

2-(4-Isobutylpiperazin-1-yl)ethanol is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHNO

- CAS Number : 4739636

- IUPAC Name : this compound

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

-

Neuropharmacological Effects :

- Research indicates that compounds with piperazine structures often exhibit effects on the central nervous system. This compound may influence neurotransmitter systems, potentially acting as an anxiolytic or antidepressant agent.

-

Antitumor Properties :

- Preliminary studies suggest that derivatives of piperazine can induce apoptosis in cancer cells. The specific activity of this compound in this context is still under investigation, but its structural similarities to known antitumor agents warrant further exploration.

-

Antimicrobial Activity :

- Some studies have indicated that piperazine derivatives possess antimicrobial properties. The efficacy of this compound against various pathogens could be a promising area for future research.

The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific receptors in the brain, potentially modulating neurotransmitter release and receptor activity.

Proposed Mechanisms:

- Receptor Modulation : Interaction with serotonin and dopamine receptors may contribute to its neuropharmacological effects.

- Apoptosis Induction : Similar compounds have been shown to activate caspase pathways leading to cell death in tumor cells.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Neuropharmacological | Potential anxiolytic effects | |

| Antitumor | Induces apoptosis in cancer cell lines | |

| Antimicrobial | Inhibitory effects on bacterial growth |

Notable Research Findings

- Neuropharmacological Studies : A study examining the effects of piperazine derivatives indicated significant anxiolytic-like behavior in rodent models when administered at varying doses.

- Antitumor Activity : In vitro assays demonstrated that similar piperazine compounds could significantly reduce cell viability in several cancer cell lines, suggesting possible applications for this compound in cancer therapy.

- Antimicrobial Testing : Initial screening against common bacterial strains revealed moderate activity, prompting further investigation into its potential as an antimicrobial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.